molecular formula C9H5Cl2NO2 B6345907 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol CAS No. 1354938-82-1

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345907
CAS No.: 1354938-82-1
M. Wt: 230.04 g/mol
InChI Key: JGCZGPAXNHZYJF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZGPAXNHZYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)ON2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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